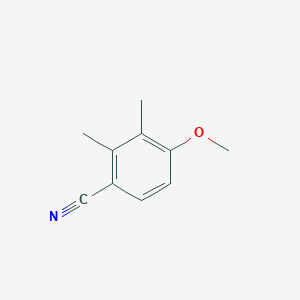

4-Methoxy-2,3-dimethylbenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry and Substituted Aromatic Systems

Benzonitriles, as a class of organic compounds, are characterized by a benzene (B151609) ring attached to a nitrile (-C≡N) group. atamankimya.com These molecules are recognized for their versatility as precursors in the synthesis of a wide array of chemical products, including pharmaceuticals, dyes, and resins. atamankimya.comgoogle.com The nitrile group itself is a valuable functional handle, capable of being converted into other important groups such as amines, amides, and carboxylic acids.

The subject of this article, 4-Methoxy-2,3-dimethylbenzonitrile, is a polysubstituted aromatic system. The specific placement of the methoxy (B1213986) (-OCH₃) and dimethyl (-CH₃) groups on the benzonitrile framework influences the molecule's electronic properties and steric environment. These substitutions are not merely decorative; they play a crucial role in directing future chemical reactions and determining the final properties of larger molecules built from this scaffold. For instance, substituted benzonitriles have been investigated for their potential as enzyme inhibitors, where the precise arrangement of substituents is essential for biological activity. myskinrecipes.com

Overview of Strategic Importance as a Synthetic Intermediate and Molecular Scaffold

This compound is primarily recognized for its role as a synthetic intermediate and a molecular scaffold. Chemical suppliers categorize it as an organic building block, indicating its utility in constructing more complex chemical entities. bldpharm.com While extensive academic literature detailing the specific applications of this exact compound is not abundant, the strategic importance of closely related analogues is well-documented.

For example, other substituted methoxybenzonitriles serve as key intermediates in the synthesis of important pharmaceuticals. A notable case is the use of 4-formyl-3-methoxybenzonitrile (B1591161) as a precursor to Finerenone, a non-steroidal antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes. chemicalbook.com Similarly, related compounds find use in the agrochemical industry for the development of pesticides and herbicides. myskinrecipes.com The nitrile group makes these compounds versatile building blocks, enabling the formation of complex molecules through further chemical modifications. myskinrecipes.com This contextual evidence strongly supports the strategic value of this compound as a foundational component for innovation in medicinal and materials chemistry.

Historical Development and Key Academic Discoveries Relevant to Alkylated Methoxybenzonitriles

The history of benzonitriles dates back to 1844, when Hermann Fehling first reported the synthesis of the parent compound, benzonitrile, from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamanchemicals.com This discovery laid the groundwork for the entire class of nitrile compounds. Over the years, numerous methods for synthesizing benzonitriles have been developed, reflecting the ongoing quest for efficiency and scalability in chemical manufacturing.

Early methods included the reaction of benzamide (B126) with dehydrating agents. wikipedia.org The industrial-scale production of benzonitrile is often achieved through the ammoxidation of toluene (B28343), a process that reacts toluene with ammonia (B1221849) and oxygen at high temperatures. google.comwikipedia.org In the laboratory, the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide, is a classic method. wikipedia.org

More recent developments have focused on creating more direct and milder synthetic routes. For instance, "one-pot" methods for preparing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) have been developed, offering high yields and simpler processes. google.com These methods often involve the conversion of an aldehyde to an oxime, followed by dehydration to the nitrile. google.com Furthermore, research into the synthesis of various substituted benzonitriles, such as 3,4-dimethoxy benzonitrile, highlights different strategies, including amide dehydration and aldoxime dehydration, which are relevant to the synthesis of alkylated methoxybenzonitriles. google.com These advancements in synthetic methodology are crucial for making complex building blocks like this compound more accessible for research and development.

Chemical Compound Data

| Compound Name |

| This compound |

| 4-Methoxybenzonitrile |

| 4-Methoxy-3,5-dimethylbenzonitrile |

| 4-formyl-3-methoxybenzonitrile |

| Finerenone |

| 4-Methoxy-2,3-dimethylaniline |

| 3,4-dimethoxy benzonitrile |

| Benzonitrile |

| Ammonium benzoate |

| Toluene |

| Benzamide |

| 4-methoxybenzaldehyde |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 448961-57-7 | bldpharm.comparkwayscientific.comlookchem.com |

| Molecular Formula | C₁₀H₁₁NO | bldpharm.com |

| Molecular Weight | 161.20 g/mol | bldpharm.comhuaxuejia.cn |

| MDL Number | MFCD13659358 | bldpharm.comparkwayscientific.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-2,3-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSPYUUKGMWFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738408 | |

| Record name | 4-Methoxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448961-57-7 | |

| Record name | 4-Methoxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 2,3 Dimethylbenzonitrile and Its Analogs

Retrosynthetic Analysis and Disconnection Strategies for the 4-Methoxy-2,3-dimethylbenzonitrile Core

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen triple bond of the nitrile group and the carbon-carbon and carbon-oxygen bonds connecting the substituents to the aromatic ring.

The introduction of a nitrile group onto an aromatic ring is a pivotal transformation in organic synthesis. rsc.org Historically and currently, several methods are employed for this purpose.

One of the most classic and versatile methods is the Sandmeyer reaction . numberanalytics.comgeeksforgeeks.org This reaction transforms an aryl diazonium salt, typically prepared from an aniline (B41778) derivative (an aromatic amine), into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.orgbyjus.comjk-sci.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. byjus.comjk-sci.com It is tolerant of a wide range of functional groups on the aromatic ring. jk-sci.com A key consideration is that the counterion of the copper(I) salt should match the acid used to form the diazonium salt to avoid mixtures of products. jk-sci.com A plausible retrosynthetic disconnection for this compound would therefore lead back to 4-methoxy-2,3-dimethylaniline.

Figure 1. This diagram illustrates the general scheme of the Sandmeyer reaction, where an aryl amine is first converted to an aryl diazonium salt, which is then transformed into an aryl nitrile using copper(I) cyanide.

Another significant method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with copper(I) cyanide, often at elevated temperatures in a polar aprotic solvent like DMF or pyridine (B92270). numberanalytics.comnumberanalytics.comwikipedia.org This reaction is a nucleophilic substitution facilitated by the copper catalyst. numberanalytics.com The likely precursor for this compound via this route would be a 4-halo-1-methoxy-2,3-dimethylbenzene (e.g., 4-bromo-1-methoxy-2,3-dimethylbenzene).

The substitution pattern of the target molecule, with methoxy (B1213986) and two methyl groups in a specific 1,2,3,4-arrangement, necessitates careful control over the regioselectivity of the synthetic steps. The directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic aromatic substitution (EAS) reactions. chemistrytalk.orgnumberanalytics.com

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. fiveable.meyoutube.com

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group. chemistrytalk.orgnumberanalytics.com

A logical starting point for the synthesis of the core aromatic structure is 2,3-dimethylanisole (B146749). sigmaaldrich.comnih.govnist.gov This precursor already contains the required methoxy group and the two adjacent methyl groups. The challenge then becomes the selective introduction of a functional group at the C4 position, which can later be converted to the nitrile.

Starting with 2,3-dimethylanisole, an electrophilic substitution reaction would be directed by the existing substituents. The methoxy group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The two methyl groups also direct to their ortho and para positions. The cumulative effect of the C1-methoxy, C2-methyl, and C3-methyl groups makes the C4 and C6 positions the most activated for electrophilic attack. Steric hindrance from the C3-methyl group might slightly disfavor substitution at the C4 position compared to the C6 position in some cases, but the powerful para-directing effect of the methoxy group often dominates, making the C4 position a favorable site for functionalization. For instance, regioselective bromination of 2,3-dimethylanisole can be achieved, providing a key intermediate for subsequent cyanation. sigmaaldrich.com

Alternatively, one could start with 2,3-dimethylaniline. merckmillipore.com The amino group is also a potent ortho, para-director. Following an electrophilic substitution at the C4 position, the amino group can be converted to the diazonium salt needed for the Sandmeyer reaction.

Direct Synthesis Routes via Functionalization of Pre-existing Aromatic Systems

Instead of building the ring from scratch, modern synthetic chemistry often focuses on the direct functionalization of readily available aromatic compounds using powerful catalytic methods.

Transition metal-catalyzed reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of the cyano group. chinesechemsoc.orgrsc.org These methods often offer milder conditions and broader functional group tolerance compared to classical methods. rsc.org

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. rsc.org Palladium-catalyzed cyanation of aryl halides or triflates is a well-established and highly efficient method for synthesizing aryl nitriles. rsc.orgrsc.org These reactions typically involve a Pd(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. researchgate.net

The general catalytic cycle involves:

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) intermediate.

Transmetalation/Cyanide Exchange: The halide on the palladium is exchanged for a cyanide group from the cyanide source.

Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium, forming the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. researchgate.net

A variety of non-toxic or less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), have been developed to replace highly toxic reagents like KCN or NaCN. organic-chemistry.orgnih.govrsc.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results, especially for less reactive aryl chlorides. nih.gov Recent advancements have even enabled these reactions to occur at room temperature or slightly above, further increasing their applicability. acs.orgmit.edu

Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions

| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Ligand-free | K₄[Fe(CN)₆] | N/A | >140 | Aryl bromides | nih.gov |

| Pd/C | K₄[Fe(CN)₆] | N/A | N/A | Aryl bromides, activated aryl chlorides | organic-chemistry.org |

| Pd₂(dba)₃ / XPhos | Zn(CN)₂ | THF/H₂O | 25-40 | (Hetero)aryl halides and triflates | acs.org |

This table is for illustrative purposes and represents a selection of reported conditions.

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed cyanations of aryl halides offer a robust method for nitrile synthesis. nih.gov These reactions can often be performed with less expensive ligands and can be effective for challenging substrates like aryl chlorides and fluorides. acs.org

Similar to palladium, the mechanism generally proceeds through an oxidative addition-reductive elimination cycle. Recent developments have focused on using air-stable Ni(II) precatalysts, which are reduced in situ to the active Ni(0) species. researchgate.net Non-toxic cyanide sources like K₄[Fe(CN)₆] have also been successfully employed in nickel-catalyzed systems, often under biphasic aqueous conditions to overcome solubility issues. nih.govacs.org Some methods even utilize acetonitrile (B52724) as the cyanide source, representing a greener and safer alternative. acs.orgnih.gov

Table 2: Examples of Nickel-Catalyzed Cyanation Systems

| Catalyst/Precatalyst | Ligand | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Ni(II) precatalyst | JosiPhos | K₄[Fe(CN)₆] | Biphasic aqueous conditions, non-toxic cyanide source | nih.gov |

| NiCl₂·6H₂O/dppf/Zn | dppf | Zn(CN)₂ | Uses less toxic Zn(CN)₂; mild conditions (50-80 °C) | organic-chemistry.org |

| NiCl₂ / PPh₃ | Acetonitrile | Zn reductant | Uses acetonitrile as a benign CN source | acs.org |

This table highlights different approaches in nickel-catalyzed cyanation.

Metal-Catalyzed Cyanation and Cross-Coupling Reactions

Cobalt and Other Transition Metal Catalysis

The use of first-row transition metals, particularly cobalt, has gained prominence for C-H functionalization reactions due to their cost-effectiveness and unique catalytic activities compared to precious metals like palladium, rhodium, and ruthenium. ibs.re.kracs.org Cobalt catalysts have proven effective in the direct C-H cyanation of arenes and heteroarenes. ibs.re.kracs.org These reactions often employ an electrophilic cyanating agent, such as N-cyanosuccinimide, which is stable and easy to handle. ibs.re.kracs.org The catalytic cycle is thought to involve the in situ generation of a cationic Co(III) species, which then proceeds through a cyclometalation pathway to form a cobaltacycle intermediate. acs.org Subsequent coordination of the cyanating agent and migratory insertion of the cyano group leads to the desired benzonitrile product. acs.org

While specific examples detailing the cobalt-catalyzed synthesis of this compound are not prevalent in the literature, the general applicability of these methods to a broad range of substituted arenes suggests their potential utility. ibs.re.kracs.org The substrate scope often includes arenes with various functional groups, including ethers, amides, ketones, and esters, highlighting the functional group tolerance of these catalytic systems. ibs.re.kr

Other transition metals like palladium, nickel, and copper are also extensively used in the synthesis of benzonitriles, typically through the cyanation of aryl halides. rsc.orgnih.gov Palladium-catalyzed cyanation, in particular, has been well-established since its initial discovery. rsc.org Modern protocols often utilize less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.org Nickel and copper-catalyzed methods also offer effective alternatives for this transformation. rsc.orgnih.gov The table below summarizes various transition metal-catalyzed cyanation reactions.

Table 1: Transition Metal-Catalyzed Cyanation Reactions

| Catalyst System | Cyanating Agent | Substrate Scope | Key Features |

|---|---|---|---|

| Cp*Co(CO)I₂ / AgNTf₂ / AgOAc | N-cyanosuccinimide | Arenes and heterocycles | High selectivity for monocyanation, excellent functional group tolerance. ibs.re.kracs.org |

| Palladium(II) acetate (B1210297) / Ligand | K₄[Fe(CN)₆] | Aryl bromides and chlorides | Well-established, versatile method. rsc.org |

| Nickel / dtbbpy / Light | 1,4-dicyanobenzene | Aryl bromides and chlorides | Photochemically enabled, broad substrate scope. nih.gov |

Directed C-H Activation and Functionalization

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic rings. This approach utilizes a directing group on the substrate to guide a metal catalyst to a specific C-H bond, typically at the ortho position.

The direct ortho-alkylation and arylation of benzonitriles and related aromatic compounds offer a streamlined route to increase molecular complexity. While direct C-H functionalization of anisole (B1667542) derivatives, which share the methoxy group with the target compound, has been explored, achieving high regioselectivity can be challenging. nih.govlookchem.comuva.nluva.nl Palladium catalysis, often in conjunction with a norbornene mediator, has been successfully employed for the meta-arylation of anisole derivatives. nih.govuva.nl However, achieving ortho-selectivity often relies on the presence of a directing group.

For benzonitrile derivatives, the cyano group itself can act as a directing group, although its directing ability can be influenced by the reaction conditions and the catalyst system. In the context of synthesizing this compound, ortho-alkylation or arylation strategies would likely be applied to a precursor molecule, such as 4-methoxynitrile or a related substituted benzonitrile.

Recent advancements have focused on developing catalytic systems that can overcome the inherent electronic and steric biases of substrates. For instance, the use of specific ligands, such as S,O-ligands with palladium, can promote the arylation of a wide range of anisole derivatives, including those with ortho substituents. nih.govuva.nl

The table below provides an overview of representative ortho-functionalization strategies.

Table 2: Ortho-Alkylation and Arylation Strategies

| Catalyst System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Palladium / S,O-Ligand | C-H Arylation | Anisole derivatives | High para-selectivity with ortho-substituted anisoles due to steric hindrance. uva.nl |

| Palladium / Norbornene / S,O-Ligand | meta-C-H Arylation | Anisole derivatives | Overcomes ortho-constraint, enabling arylation of ortho-substituted aryl ethers. nih.govuva.nl |

Remote C-H functionalization, which targets C-H bonds at positions other than ortho (i.e., meta and para), presents a significant synthetic challenge. Recent breakthroughs have enabled such transformations, often relying on specialized catalytic systems or directing group strategies that can bridge longer distances.

For the synthesis of analogs of this compound, remote functionalization could be a powerful tool to introduce substituents at various positions on the aromatic ring. Palladium/norbornene cooperative catalysis has been a key development in achieving meta-C-H arylation of anisole derivatives. nih.govuva.nl This system operates through a mechanism where the norbornene mediator facilitates the selective activation of the meta-C-H bond. nih.gov

Another emerging strategy involves a palladium-catalyzed dearomatization/rearomatization sequence, which can achieve para-selective C-H functionalization of benzylic electrophiles. nih.gov Furthermore, radical-based approaches using 1,5-hydrogen atom transfer (HAT) have enabled the functionalization of remote C(sp³)–H bonds. acs.org

These techniques, while not yet specifically applied to this compound, offer promising avenues for the synthesis of its diverse analogs.

Nitrile Group Installation Techniques (e.g., Dehydration of Oximes, Amidation)

The introduction of the nitrile group is a crucial step in the synthesis of benzonitriles. Several reliable methods exist for this transformation.

One of the most common and versatile methods is the dehydration of primary amides. pressbooks.pubresearchgate.net A variety of dehydrating agents can be employed for this purpose, including thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA). pressbooks.pubcommonorganicchemistry.com The reaction with SOCl₂ proceeds by an initial attack of the amide oxygen on the sulfur, followed by elimination to form the nitrile. pressbooks.pub This method is generally applicable to a wide range of aromatic and aliphatic amides. researchgate.net

Another important route to nitriles is the dehydration of aldoximes. organic-chemistry.orgepa.govhighfine.com Aldoximes can be readily prepared from the corresponding aldehydes. highfine.comnih.gov Various reagents, such as the Burgess reagent, can effect this dehydration under mild conditions. epa.gov This method is advantageous as it can often be performed in a one-pot fashion from the aldehyde.

The table below summarizes common methods for nitrile group installation.

Table 3: Nitrile Group Installation Techniques

| Method | Reagent(s) | Precursor | Key Features |

|---|---|---|---|

| Dehydration of Amides | SOCl₂, POCl₃, TFAA | Primary Amide | General and widely applicable method. pressbooks.pubresearchgate.netcommonorganicchemistry.com |

| Dehydration of Oximes | Burgess Reagent, TiCl₄ | Aldoxime | Mild conditions, can be one-pot from aldehyde. epa.govresearchgate.net |

Methoxy Group Introduction and Transformation Pathways

The methoxy group is a key feature of this compound. The introduction of a methoxy group onto an aromatic ring is typically achieved through the methylation of a corresponding phenol. wikipedia.org This can be accomplished using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. Metal-catalyzed methylation of phenols is also a viable route. wikipedia.org

In the context of synthesizing this compound, the methoxy group could be introduced at an early stage, for example, by starting with a methoxy-substituted phenol, or at a later stage of the synthesis. The electronic properties of the methoxy group, being electron-donating at the para position, can influence the reactivity of the aromatic ring in subsequent reactions. wikipedia.orgvaia.com

Transformation of the methoxy group is also a possibility for creating analogs. For instance, ether cleavage can convert the methoxy group back to a hydroxyl group, which can then be further functionalized.

Indirect Synthetic Pathways via Precursor Derivatization and Rearrangements

Indirect synthetic pathways involving precursor derivatization and molecular rearrangements offer alternative and sometimes more efficient routes to complex target molecules. For the synthesis of this compound and its analogs, various rearrangement reactions could be envisioned.

For example, the Beckmann rearrangement could be used to convert a ketoxime into an amide, which could then be dehydrated to the corresponding nitrile. slideshare.net The Schmidt reaction offers a pathway to convert a ketone or aldehyde into a nitrile. highfine.comslideshare.net

Rearrangements involving the migration of aryl or alkyl groups, such as the Wagner-Meerwein or pinacol (B44631) rearrangements, could be employed to construct the desired carbon skeleton of the target molecule from a different precursor. slideshare.netberhamporegirlscollege.ac.in The benzilic acid rearrangement, which converts a 1,2-diketone to an α-hydroxy carboxylic acid, could also be part of a multi-step sequence. wikipedia.org

While direct application of these rearrangements to the synthesis of this compound is not explicitly documented, their general utility in organic synthesis suggests their potential as part of a broader retrosynthetic analysis.

Routes from Benzoic Acid Derivatives

The transformation of benzoic acid derivatives into benzonitriles is a classical and effective strategy. For the synthesis of this compound, a plausible route begins with the corresponding 4-methoxy-2,3-dimethylbenzoic acid. A common method involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

The initial step is the formation of 4-methoxy-2,3-dimethylbenzamide. This can be achieved by first converting the benzoic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849). A patent describing the synthesis of a related compound, 2-methoxy-4-cyanobenzaldehyde, outlines a similar initial step where 3-methoxy-4-methylbenzoic acid is treated with thionyl chloride and then ammonia water to yield 3-methoxy-4-methylbenzamide (B1613557) with a high yield of 95%. acs.org

The subsequent dehydration of the resulting 4-methoxy-2,3-dimethylbenzamide would yield the target benzonitrile. Various dehydrating agents can be employed for this transformation. A related patent for the preparation of 3,4-dimethoxybenzonitrile (B145638) mentions the use of dehydrating agents like phosphorus pentachloride to convert 3,4-dimethoxybenzamide (B75079) to the desired nitrile. google.com

A one-pot approach from the corresponding aldehyde, which can be derived from the benzoic acid, is also a viable option. For instance, a patented method for preparing 4-methoxybenzonitrile (B7767037) involves the oximation of 4-methoxybenzaldehyde (B44291) with an oximating agent, followed by in-situ dehydration to give the final product in high yield. google.com This suggests that 4-methoxy-2,3-dimethylbenzaldehyde (B1297626) could be similarly converted to this compound.

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| 3-Methoxy-4-methylbenzoic acid | 1. SOCl₂ 2. NH₃·H₂O | 3-Methoxy-4-methylbenzamide | 3-Methoxy-4-methylbenzamide | 95% | acs.org |

| 3,4-Dimethoxybenzamide | PCl₅ | - | 3,4-Dimethoxybenzonitrile | - | google.com |

| 4-Methoxybenzaldehyde | 1. Oximating agent 2. Dehydrating agent | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | >90% | google.com |

Transformations of Phenolic and Anilino Precursors

Phenolic and anilino compounds serve as valuable precursors for the synthesis of benzonitriles through various functional group interconversions.

A potential route starting from a phenolic precursor would involve the conversion of 2,3-dimethyl-4-methoxyphenol to a corresponding aryl halide or triflate, which can then undergo a cyanation reaction. The palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a nitrile group onto an aromatic ring. organic-chemistry.org

Alternatively, anilino precursors provide a direct route to benzonitriles via the Sandmeyer reaction. rsc.org This reaction involves the diazotization of an aromatic amine, in this case, 2,3-dimethyl-4-methoxyaniline, to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt. rsc.org The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring and is widely used in organic synthesis. rsc.orgsemanticscholar.org

| Precursor Type | General Reaction | Key Reagents | Product |

| Phenolic | 1. Conversion to Aryl Halide/Triflate 2. Cyanation | 1. e.g., SOCl₂, Tf₂O 2. e.g., Pd catalyst, Cyanide source | This compound |

| Anilino | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuCN | This compound |

Pyridine to Benzonitrile Transformations

Recent advancements in synthetic methodology have enabled the transformation of pyridines into benzonitriles. While not a direct synthesis of this compound, these methods offer novel retrosynthetic pathways for accessing highly substituted benzonitriles from readily available pyridine starting materials. These transformations often involve complex, multi-step sequences that result in the rearrangement of the pyridine ring into a benzene (B151609) ring with a nitrile substituent. Such methodologies could potentially be adapted for the synthesis of complex benzonitrile analogs.

Optimization and Green Chemistry Approaches in the Synthesis of this compound

In recent years, a strong emphasis has been placed on developing more efficient and environmentally benign synthetic methods. This section explores catalytic strategies, alternative solvent systems, and process intensification techniques applicable to the synthesis of this compound.

Catalytic Strategies and Ligand Design for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. For the synthesis of benzonitriles, palladium-catalyzed cyanation of aryl halides is a prominent method. organic-chemistry.orgblogspot.com The efficiency of these reactions can be significantly influenced by the choice of catalyst, ligands, and cyanide source.

Ligand-free palladium-catalyzed cyanations have been developed, utilizing non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), which offers a more environmentally friendly alternative to traditional cyanide reagents. organic-chemistry.orgacs.org These reactions can proceed with very low catalyst loadings, making them economically attractive for large-scale synthesis. acs.org The use of formamide (B127407) as both a cyanide source and solvent in a palladium-catalyzed reaction also presents a cyanide-free route to aryl nitriles. chemistryviews.org

The design of specific ligands can also enhance the efficiency and scope of catalytic cyanations. While not specific to this compound, the principles of ligand design for optimizing catalytic cycles are broadly applicable.

| Catalyst System | Cyanide Source | Key Features | Reference |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | Ligand-free, low catalyst loading, non-toxic cyanide source | organic-chemistry.orgacs.org |

| Pd(OAc)₂/xantphos | Formamide | Cyanide-free | chemistryviews.org |

| CuI/Triphenylphosphine | Formamide | Inexpensive copper catalyst, cyanide-free | blogspot.com |

Solvent-Free and Alternative Solvent Methodologies

The use of volatile organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, the development of solvent-free and alternative solvent methodologies is a key area of green chemistry research.

Ionic liquids have emerged as promising alternative solvents for a variety of organic reactions, including the synthesis of benzonitriles. rsc.orgnih.gov They can act as both the solvent and catalyst, simplifying the reaction and work-up procedures. rsc.orgnih.gov A study on the synthesis of benzonitrile from benzaldehyde (B42025) demonstrated that an ionic liquid could be used as a recyclable co-solvent and catalyst, leading to a 100% yield and conversion. rsc.orgsemanticscholar.orgnih.gov This approach eliminates the need for metal salt catalysts and allows for easy separation and recycling of the ionic liquid. rsc.orgnih.gov

Solvent-free reactions, where the neat reactants are mixed, represent an ideal green chemistry approach by minimizing waste. While specific solvent-free methods for this compound are not detailed in the literature, the general principles are applicable to various nitrile syntheses.

Process Intensification and Continuous Flow Chemistry Applications

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a key enabling technology for process intensification, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. bohrium.comnih.govuc.ptdurham.ac.uk

The synthesis of various heterocyclic compounds and intermediates has been successfully demonstrated using continuous flow reactors. nih.govuc.ptdurham.ac.uk For instance, a flow reaction system has been developed for the synthesis of benzoylacetonitriles from unactivated amides and acetonitrile, demonstrating the potential for efficient C-C bond formation in a continuous manner. bohrium.com The synthesis of quinoline-3-carbonitriles has also been achieved using a continuous-flow strategy, highlighting the safety benefits of this technology for handling potentially hazardous intermediates. acs.org These examples underscore the potential for developing a continuous flow process for the synthesis of this compound, which could offer significant advantages over traditional batch methods, particularly for large-scale production.

Reactivity, Transformations, and Derivatization of 4 Methoxy 2,3 Dimethylbenzonitrile

Reactions Involving the Nitrile (Cyano) Group

The electron-withdrawing nature of the nitrile group makes it a key site for various reactions. It can undergo nucleophilic additions and cycloadditions, and the carbon-cyanide bond can be activated and cleaved under specific conditions.

The triple bond of the nitrile group is susceptible to attack by nucleophiles, leading to a range of important transformations.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. In the case of 4-methoxy-2,3-dimethylbenzonitrile, this reaction would yield 4-methoxy-2,3-dimethylbenzoic acid. This process is typically carried out under acidic or basic conditions. A related reaction is the partial hydrolysis to an amide, 4-methoxy-2,3-dimethylbenzamide. For instance, the synthesis of 3-methoxy-4-methylbenzamide (B1613557) from 3-methoxy-4-methylbenzoyl chloride and ammonia (B1221849) water has been reported, which is a similar transformation. google.com The subsequent dehydration of the amide can regenerate the nitrile. google.com

Table 1: Hydrolysis and Amidation Related Reactions

| Reactant | Reagents | Product | Reaction Type |

| 3-methoxy-4-methylbenzoyl chloride | Ammonia water | 3-methoxy-4-methylbenzamide | Amidation |

| 3-methoxy-4-methylbenzamide | Dehydrating agent | 3-methoxy-4-methylbenzonitrile | Dehydration |

The nitrile group can be reduced to form a primary amine. This transformation is crucial for the synthesis of various biologically active molecules. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The initial product of the reduction is an imine, which is then further reduced to the amine. The formation of imines from nitriles is a key step in various synthetic methodologies. Imines themselves are versatile intermediates that can undergo a variety of reactions, including further reduction, hydrolysis back to a carbonyl compound, and cycloadditions. nih.gov For example, the hydrogenation of α-aminonitriles catalyzed by nickel nanoparticles can lead to reductive decyanation through an iminium ion intermediate. beilstein-journals.org

Table 2: Reduction and Imine Formation

| Reactant | Reagents/Conditions | Intermediate/Product | Reaction Type |

| Nitrile | LiAlH₄ or H₂/Catalyst | Imine, then Primary Amine | Reduction |

| α-aminonitrile | Nickel nanoparticles, H₂ | Iminium ion, then decyanated product | Reductive Decyanation |

The nitrile group is a valuable building block for the synthesis of nitrogen-containing heterocycles. youtube.com Through cycloaddition reactions, the nitrile can be incorporated into various ring systems. For example, [3+2] cycloaddition reactions involving nitriles can lead to the formation of five-membered heterocycles like triazoles. nih.govuchicago.edu The electron-withdrawing nature of the cyano group can be essential for the success of these reactions. For instance, the presence of a cyano group was found to be crucial for the intramolecular [4+2] cycloaddition of certain pyridazinecarbonitriles. mdpi.com Nitriles can also participate in multicomponent reactions, often involving imine intermediates, to generate diverse heterocyclic scaffolds. nih.gov

While the C-CN bond is generally stable, it can be cleaved under specific reductive or transition-metal-catalyzed conditions, a reaction known as decyanation. beilstein-journals.org This reaction is synthetically useful as it allows the nitrile group to be used as an activating or directing group and then subsequently removed. beilstein-journals.org Reductive decyanation can be achieved using various methods, including alkali metals in ammonia and borane (B79455) reagents. beilstein-journals.org The choice of solvent can significantly influence the competition between C-H and C-CN bond activation. nih.gov For example, in the reaction of [(dippe)NiH]₂ with 2-methyl-3-butenenitrile, C-H cleavage is favored in polar solvents, while C-CN cleavage is favored in nonpolar solvents. nih.gov

Nucleophilic Additions and Cycloaddition Reactions

Reactions at the Methoxy (B1213986) Group

The methoxy group on the aromatic ring can also undergo specific reactions, most notably demethylation.

O-demethylation is the conversion of a methoxy group to a hydroxyl group. chem-station.com This transformation is often challenging due to the stability of the methyl ether. chem-station.com Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids like 47% hydrobromic acid (HBr). chem-station.com Thiol-based reagents, such as dodecanethiol in a high-boiling solvent like NMP, can also be used for demethylation under basic conditions. chem-station.com Another reported method involves the use of 3-mercaptopropionic acid with potassium carbonate in dimethylacetamide. google.com

Table 3: Reagents for O-Demethylation

| Reagent | Conditions |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) |

| Aluminum chloride (AlCl₃) | Heating in dichloromethane (B109758) or acetonitrile (B52724) |

| 47% Hydrobromic acid (HBr) | Heating to ~130°C, optionally with acetic acid |

| 1-Dodecanethiol | Heating at 130°C in NMP or DMSO with a base |

| 3-Mercaptopropionic acid | Heating with potassium carbonate in dimethylacetamide |

Demethylation and Ether Cleavage Reactions

The conversion of the methoxy group in aromatic ethers to a hydroxyl group is a crucial transformation in organic synthesis. This demethylation, or ether cleavage, can be challenging due to the stability of the methyl group. chem-station.com Generally, these reactions require harsh conditions. chem-station.com

Common reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com

Boron tribromide (BBr₃): This is a powerful Lewis acid that readily complexes with the oxygen of the methoxy group, facilitating the nucleophilic attack of the bromide ion on the methyl group. chem-station.com The reaction is typically initiated at low temperatures and gradually warmed. chem-station.com

Aluminum chloride (AlCl₃): While less reactive than BBr₃, AlCl₃ is also an effective reagent for O-demethylation. chem-station.com In some instances, selective cleavage of a methoxy group ortho to a carbonyl has been observed. nih.gov

Hydrobromic acid (HBr): Cleavage with strong acids like HBr proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methyl group. youtube.comkhanacademy.org

O-Functionalization and Analog Synthesis

The methoxy group of this compound can be a key site for modification to generate a variety of analogs. Following demethylation to the corresponding phenol, the resulting hydroxyl group can be further functionalized. This O-functionalization allows for the introduction of diverse substituents, leading to the synthesis of new derivatives with potentially altered biological or material properties.

For instance, the synthesis of various substituted catechols often involves the cleavage of methoxy groups followed by acylation. nih.gov This highlights how manipulations of the methoxy group are integral to building more complex molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Core

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com The outcome of these reactions is largely dictated by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the combined influence of the methoxy, methyl, and nitrile groups.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.comyoutube.com It donates electron density to the ring through resonance, particularly at the positions ortho and para to it. libretexts.orgyoutube.com

Methyl Groups (-CH₃): Alkyl groups are activating and also ortho, para-directors due to their electron-donating inductive effect. libretexts.orglibretexts.org

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director. masterorganicchemistry.comlibretexts.org It withdraws electron density from the ring, making it less reactive towards electrophiles. libretexts.org

In this compound, the powerful ortho, para-directing ability of the methoxy group and the two methyl groups will dominate over the meta-directing effect of the nitrile group. The positions ortho to the methoxy group (positions 3 and 5) and para (position 6) are activated. However, since positions 2 and 3 are already substituted, the primary sites for electrophilic attack will be positions 5 and 6. The steric hindrance from the adjacent methyl group at position 3 may influence the ratio of substitution at these positions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -CH₃ (Methyl) | Activating | ortho, para |

| -CN (Nitrile) | Deactivating | meta |

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of this compound are not extensively detailed in the provided search results. However, based on the directing effects of the substituents, we can predict the likely outcomes.

For a reaction like nitration, which introduces a nitro (-NO₂) group, the electrophile would be expected to add to the positions activated by the methoxy and methyl groups. masterorganicchemistry.comlibretexts.org The reaction of nitrobenzene (B124822) with a nitrating agent, for instance, leads to the meta-substituted product due to the deactivating nature of the nitro group. libretexts.org In contrast, the nitration of anisole (B1667542) (methoxybenzene) yields a mixture of ortho and para products, with the para isomer often being the major product. libretexts.org Given the strong activation from the methoxy and methyl groups in this compound, substitution at the available ortho and para positions (relative to the methoxy group) is anticipated.

Metal-Mediated and Cross-Coupling Reactions at the Aromatic Ring

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of aromatic rings, including C-H activation and cross-coupling reactions. rsc.orgsemanticscholar.org

Functionalization at Aryl C-H Bonds

The direct functionalization of C-H bonds is a highly efficient strategy in organic synthesis. nih.gov In the context of this compound, the nitrile group can potentially act as a directing group for C-H activation. While ortho-directing effects are more common, methodologies for meta-selective C-H functionalization using nitrile-based directing groups have been developed. nih.gov These methods often employ a temporary tether to position the metal catalyst for selective reaction at a C-H bond meta to the directing group. nih.gov

Given the substitution pattern of this compound, the C-H bonds at positions 5 and 6 are potential sites for such metal-mediated functionalization. The electronic and steric environment created by the methoxy and methyl groups would play a significant role in the selectivity of these reactions.

Alkylation and Arylation Reactions

The functionalization of the aromatic ring of this compound via alkylation and arylation can be achieved through methods such as directed ortho-metalation and transition metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM)

The methoxy group in this compound can act as a powerful directing group in ortho-metalation reactions. wikipedia.orgbaranlab.org This strategy involves the deprotonation of the aromatic C-H bond at the position ortho to the methoxy group using a strong organolithium base, such as n-butyllithium. wikipedia.orgharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles, including alkyl halides for alkylation or be used in transmetalation-cross-coupling cycles for arylation. wikipedia.orgorganic-chemistry.org Given the substitution pattern of this compound, the position ortho to the methoxy group (C5) is the most likely site of metalation.

A general representation of this process is the reaction of the aryllithium intermediate with an alkyl halide (R-X) to introduce an alkyl group or with a suitable arylating agent in a palladium-catalyzed cross-coupling reaction.

Transition Metal-Catalyzed C-H Activation

Rhodium(III)-catalyzed C-H activation presents another viable route for the alkylation of arenes. acs.orgresearchgate.net While often requiring a directing group, the inherent reactivity of the electron-rich aromatic ring of this compound could potentially undergo direct C-H alkylation in the presence of a suitable rhodium catalyst and an alkylating agent. For instance, activated alkenes or cyclopropanols have been used as alkylating agents in such transformations. researchgate.net

Palladium-catalyzed reactions are a cornerstone of arylation in organic synthesis. nih.gov For a substrate like this compound, a Heck-type reaction or a C-H activation/arylation sequence could be envisioned. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, a base, and an aryl halide or its equivalent as the arylating partner.

Below is a table summarizing hypothetical reaction conditions for the alkylation and arylation of this compound based on analogous systems.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Alkylation (via DoM) | 1. n-BuLi, THF, -78 °C2. Alkyl halide (e.g., CH₃I) | 5-Alkyl-4-methoxy-2,3-dimethylbenzonitrile |

| Arylation (via DoM/Transmetalation) | 1. n-BuLi, THF, -78 °C2. ZnCl₂3. Aryl halide, Pd(PPh₃)₄ | 5-Aryl-4-methoxy-2,3-dimethylbenzonitrile |

| Alkylation (Rh-catalyzed) | Rh(III) catalyst, Alkene/Cyclopropanol, Oxidant | C-H alkylated derivatives |

| Arylation (Pd-catalyzed) | Pd(OAc)₂, Ligand, Base, Aryl halide | C-H arylated derivatives |

Thiolation Reactions

The introduction of a sulfur-containing functional group (thiolation) onto the aromatic ring of this compound can be approached through several synthetic strategies, primarily involving electrophilic or radical pathways.

Electrophilic Thiolation

Electrophilic thiolation involves the reaction of the electron-rich aromatic ring with an electrophilic sulfur species. rsc.org Reagents such as N-(arylthio)succinimides or sulfenyl chlorides can serve as sources of the electrophilic sulfur. The regioselectivity of this reaction would be dictated by the directing effects of the methoxy and methyl groups, favoring substitution at the positions ortho and para to the strongly activating methoxy group. In the case of this compound, the C5 position is the most probable site of attack.

Visible-Light-Promoted Thiolation

Recent advancements in photochemistry have enabled metal- and photocatalyst-free thiolation reactions. bohrium.com One such method involves the formation of an electron donor-acceptor (EDA) complex between an electron-rich arene and a suitable thiolation reagent, such as a thiosulfonate, under visible light irradiation. bohrium.com This process typically proceeds through a radical mechanism. This compound, being an electron-rich aromatic compound, is a potential candidate for this type of transformation.

The following table outlines plausible conditions for the thiolation of this compound.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Electrophilic Thiolation | Electrophilic sulfur reagent (e.g., ArSCl), Lewis acid (optional) | 5-(Arylthio)-4-methoxy-2,3-dimethylbenzonitrile |

| Visible-Light-Promoted Thiolation | Thiosulfonate (e.g., ArSO₂SAr), Visible light | 5-(Arylthio)-4-methoxy-2,3-dimethylbenzonitrile |

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Structure Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the unambiguous confirmation of molecular structures and the study of dynamic processes.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are routinely used to confirm the structure of 4-Methoxy-2,3-dimethylbenzonitrile and to monitor the progress of reactions in which it is a reactant or product. rsc.org In a typical ¹H NMR spectrum, the protons of the methoxy (B1213986) group, the two methyl groups, and the aromatic ring would appear as distinct signals with chemical shifts and coupling patterns characteristic of their specific electronic environments.

Reaction monitoring by NMR allows researchers to track the disappearance of starting materials and the appearance of products in real-time or through periodic sampling. asahilab.co.jp For instance, in a synthesis reaction forming the nitrile group, the conversion of a precursor like an aldehyde or amide can be followed by observing the change in specific proton or carbon signals.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for confirming assignments and identifying more complex structures or reaction intermediates. A COSY spectrum would reveal coupling between adjacent protons, while an HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive structural connectivity. This is particularly useful for distinguishing between isomers or identifying transient intermediates that may not be isolable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.9 - 7.4 | 112 - 142 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Methyl (-CH₃) | ~2.2 - 2.4 | ~15 - 20 |

| Nitrile (-C≡N) | - | ~118 |

| Quaternary Carbons | - | 105 - 165 |

Solid-State NMR Applications in Polymorphism Studies of Derivatives

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is uniquely suited to studying molecules in their crystalline state. This is particularly valuable for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms—in derivatives of this compound. Different polymorphs can have distinct physical properties, and ssNMR can detect the subtle differences in the local chemical environments caused by variations in crystal packing. nih.gov

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of nuclei like ¹³C can be obtained from solid samples. The chemical shifts in a solid-state spectrum are highly sensitive to the internuclear distances and orientations within the crystal lattice. Therefore, each polymorph will produce a unique spectral fingerprint, allowing for their identification and characterization. nih.gov This methodology has been successfully applied to study the polymorphic forms of related aromatic compounds, providing crucial insights into their solid-state structures. nih.gov

Mass Spectrometry (MS) in Reaction Pathway Analysis and Derivatization Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weights and deducing molecular formulas and structures.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₀H₁₁NO), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would validate the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is a standard for confirming the identity of newly synthesized compounds.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Theoretical Exact Mass | 161.08406 u |

| Analysis Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |

Fragmentation Pattern Analysis for Structural Elucidation of Complex Products

In mass spectrometry, particularly with electron ionization (EI), molecules not only get ionized but also fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. Analysis of the fragmentation of this compound and its derivatives can reveal key structural motifs.

For this compound, characteristic fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A peak at m/z 146, resulting from the cleavage of one of the methyl groups or the methoxy group.

Loss of formaldehyde (B43269) (CH₂O): A peak at m/z 131, following rearrangement and cleavage of the methoxy group.

Loss of hydrogen cyanide (HCN): A peak corresponding to the loss of 27 Da from a major fragment, characteristic of nitrile-containing compounds.

By analyzing these fragments, the connectivity of the molecule can be confirmed, and the structure of unknown reaction products or impurities can be deduced.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 161 | [M]⁺• (Molecular Ion) | - |

| 146 | [M - CH₃]⁺ | •CH₃ |

| 131 | [M - CH₂O]⁺• | CH₂O |

| 118 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Studies and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying functional groups and analyzing changes in chemical bonding during a reaction.

For this compound, the IR and Raman spectra would be dominated by several characteristic peaks:

Nitrile (C≡N) Stretch: A sharp, intense absorption in the IR spectrum (and a strong Raman signal) typically appears in the 2220-2240 cm⁻¹ region. The presence and position of this band are definitive proof of the nitrile functional group.

C-O Stretch (Ether): The methoxy group gives rise to strong C-O stretching vibrations. An asymmetric stretch typically appears around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1050 cm⁻¹. docbrown.info

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H Stretches: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹.

These techniques are highly effective for monitoring reactions that involve changes to these functional groups. For example, the conversion of a hydroxyl group to a methoxy group would be observed by the disappearance of a broad O-H stretch and the appearance of the characteristic C-O ether stretches. monash.eduresearchgate.net Similarly, the formation of the nitrile from an amide would be tracked by the emergence of the sharp C≡N band.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Sharp, Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

Inability to Fulfill Request Due to Lack of Specific Crystallographic Data

Despite a comprehensive search of publicly available scientific literature and structural databases, no specific X-ray crystallography data for the chemical compound this compound or its direct derivatives could be located. This absence of foundational data precludes the creation of the requested article, as the section on "" and its subsection on "X-ray Crystallography for Absolute Stereochemistry and Supramolecular Interactions of Derivatives" cannot be generated with the required scientific accuracy and detail.

The user's instructions mandated a thorough and informative article focusing solely on this compound, structured around a specific outline that includes detailed research findings and data tables related to its crystallography. Without experimental crystal structure data, any attempt to write this section would involve speculation or the use of data from unrelated molecules, which would violate the core requirement of focusing strictly on the specified compound and maintaining scientific accuracy.

Searches for isomers and closely related analogues also failed to yield relevant crystal structures that could serve as a reasonable proxy for discussion. The available information is limited to general properties, supplier details, and spectroscopic data for different benzonitrile (B105546) derivatives that are not structurally similar enough to provide a scientifically sound basis for the requested analysis.

Therefore, to uphold the principles of accuracy and avoid generating unsubstantiated information, the request to generate an article on this compound with the specified detailed crystallographic section cannot be fulfilled at this time.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific computational and theoretical investigation data for the compound This compound . The required detailed analyses as per the provided outline—including specific Quantum Chemical Calculations, Frontier Molecular Orbital analysis, Electrostatic Potential Mapping, Reaction Mechanism Elucidation, and Conformational Analysis—have not been published in the accessible domain for this particular molecule.

While computational studies have been performed on structurally related compounds, such as 4-methoxybenzonitrile (B7767037) and other benzonitrile derivatives, extrapolating this information would not meet the strict requirement of focusing solely on this compound and would compromise scientific accuracy.

Therefore, this article cannot be generated as the specific research findings and data tables requested for this compound are not available in published scientific literature.

Computational and Theoretical Investigations of 4 Methoxy 2,3 Dimethylbenzonitrile

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Steric Hindrance Effects

The conformational flexibility of 4-Methoxy-2,3-dimethylbenzonitrile is primarily governed by the rotation around the C-O bond of the methoxy (B1213986) group and the C-C bonds connecting the methyl groups to the benzene (B151609) ring. These rotations are not free and are hindered by energy barriers arising from steric and electronic effects.

The steric hindrance also influences the geometry of the molecule. The presence of a bulky ortho-substituent can lead to distortions in the bond angles and lengths of the benzene ring to alleviate the steric strain. rsc.org In this compound, the combined steric pressure from the methoxy and the two adjacent methyl groups likely results in a non-planar arrangement of the substituents relative to the aromatic ring.

To illustrate the potential rotational energy profile, a hypothetical energy landscape for the rotation of the methoxy group is presented below. The dihedral angle is defined by the C3-C4-O-C(methoxy) atoms.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | High | Eclipsed conformation with the ortho-methyl group, high steric strain. |

| 90 | Low | Perpendicular conformation, minimized steric interaction with the ortho-methyl group. |

| 180 | Intermediate | Anti-planar conformation, some steric interaction with the hydrogen at the 5-position. |

| 270 | Low | Perpendicular conformation, minimized steric interaction with the ortho-methyl group. |

This table represents a hypothetical scenario based on principles of steric hindrance in substituted benzenes.

Non-Covalent Interactions within Supramolecular Assemblies

Non-covalent interactions play a pivotal role in dictating the arrangement of molecules in the solid state and in solution, leading to the formation of supramolecular assemblies. nih.govnih.gov For this compound, several types of non-covalent interactions are expected to be significant, including π-π stacking, C-H···π interactions, and dipole-dipole interactions.

The benzonitrile (B105546) moiety, with its electron-withdrawing cyano group, creates a polarized aromatic ring. This allows for π-π stacking interactions between adjacent molecules, where the electron-rich part of one ring interacts favorably with the electron-poor region of another. The substitution pattern on the ring, however, can modulate the geometry and strength of these interactions.

Furthermore, the methyl and methoxy groups provide C-H bonds that can act as donors for weak C-H···π interactions with the aromatic rings of neighboring molecules. The oxygen atom of the methoxy group and the nitrogen atom of the cyano group can also participate in hydrogen bonding if suitable donor groups are present in the environment.

Below is a table summarizing the potential non-covalent interactions involving this compound and their estimated interaction energies, drawn from general principles of supramolecular chemistry.

| Interaction Type | Interacting Moieties | Estimated Energy (kcal/mol) |

| π-π Stacking | Benzene ring - Benzene ring | -2 to -5 |

| C-H···π | Methyl C-H - Benzene ring | -0.5 to -2.5 |

| Dipole-Dipole | Cyano group - Cyano group | -1 to -4 |

| van der Waals | Alkyl groups - Alkyl groups | -0.5 to -1.5 |

These values are general estimates for the types of interactions listed and are not specific experimental or computational results for this compound.

Applications of 4 Methoxy 2,3 Dimethylbenzonitrile As a Building Block in Complex Chemical Synthesis

Precursor in Total Synthesis of Complex Organic Molecules (Purely Chemical Perspective)

There is no specific information available in scientific literature detailing the use of 4-Methoxy-2,3-dimethylbenzonitrile as a starting material or key intermediate in the total synthesis of complex natural products or other intricate organic molecules. Its potential as a building block would stem from its substituted benzonitrile (B105546) structure, offering a scaffold that can be elaborated through various chemical transformations.

Scaffold for the Development of New Organic Materials (e.g., Liquid Crystals, Polymer Precursors)

An extensive search of scientific databases did not yield any studies where this compound is utilized as a foundational scaffold for creating new organic materials such as liquid crystals or as a monomer for polymer synthesis. The development of such materials typically requires molecules with specific properties (e.g., rigid, linear structures for liquid crystals or reactive sites for polymerization) that have not been explored or documented for this particular compound.

Role in Catalyst and Ligand Design for Organometallic Chemistry

Currently, there are no published reports on the application of this compound in the design or synthesis of ligands for organometallic catalysts. The nitrile group and the methoxy (B1213986) group's oxygen atom possess lone pairs of electrons, making them potential coordination sites for metal centers. However, the development and application of ligands derived from this specific molecule have not been described in the available literature.

Synthesis of Advanced Intermediates for Downstream Chemical Transformations

As a functionalized aromatic molecule, this compound holds potential for creating more complex intermediates, although specific industrial or large-scale examples are not documented. The reactivity of its functional groups could theoretically be exploited for various transformations.

The nitrile group is a versatile functional group that can be converted into several other moieties. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations would yield different substituted benzene (B151609) derivatives that could serve as advanced intermediates for further synthetic steps.

Table of Potential Transformations

| Functional Group | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Catalytic Hydrogenation (e.g., H₂/Pd) | Primary Amine (-CH₂NH₂) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzene ring |

These potential transformations highlight the compound's utility as a versatile intermediate, though it must be reiterated that specific, documented downstream applications in complex chemical synthesis are not publicly available.

Advanced Analytical Methodologies for Research Scale Investigation of 4 Methoxy 2,3 Dimethylbenzonitrile

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is an indispensable tool in the modern chemistry laboratory for separating, identifying, and purifying the components of a mixture. For a compound like 4-Methoxy-2,3-dimethylbenzonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play vital roles.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the purity assessment and preparative isolation of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is a critical first step in its analysis. researchgate.net This process involves the systematic selection of several key parameters to achieve optimal separation of the target compound from any impurities or byproducts. The goal is to develop a method with high resolution, good peak shape, and a reasonable analysis time.

Key parameters in HPLC method development include the choice of the stationary phase, mobile phase composition, and detector. For aromatic nitriles, reversed-phase chromatography is commonly employed. helixchrom.com The selection of a suitable stationary phase, such as a C8 or C18 alkyl-silica column, is a critical first step. mdpi.com The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then optimized to achieve the desired separation. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of related aromatic compounds. mdpi.com

The development process often follows the principles of Analytical Quality by Design (AQbD), which involves a systematic approach to define an analytical target profile (ATP) and identify critical method parameters (CMPs). mdpi.com This can involve screening various columns and mobile phase compositions to find the most promising starting conditions. Further optimization is then carried out using experimental designs to fine-tune parameters like gradient slope, temperature, and mobile phase pH to achieve the desired chromatographic resolution. mdpi.com

Table 1: Typical HPLC Method Parameters for Analysis of Aromatic Nitriles

| Parameter | Typical Setting | Rationale |

| Stationary Phase | Reversed-Phase C8 or C18 | Good retention and selectivity for non-polar aromatic compounds. mdpi.com |

| Mobile Phase A | Acidified Water (e.g., with formic or phosphoric acid) | Controls the ionization of acidic or basic impurities and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the reversed-phase column. researchgate.net |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. mdpi.com |

| Detection | UV-Vis Spectroscopy (e.g., at 250 nm) | Aromatic nitriles typically exhibit strong UV absorbance. mdpi.com |

| Column Temperature | 30-40 °C | Can influence selectivity and improve peak shape. researchgate.net |

This table provides a general overview of typical HPLC parameters. Specific conditions must be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds that may be present as byproducts or impurities. nih.gov In the context of this compound synthesis, this could include starting materials, solvent residues, or side-reaction products. GC-MS offers high sensitivity and the ability to identify unknown compounds through their mass spectra. nih.gov

Techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile compounds from the sample matrix before analysis. nih.gov This is particularly useful for detecting trace-level impurities. Pyrolysis-GC-MS is another powerful technique that can be used to identify organic additives or degradation products in a sample by thermally decomposing it before analysis. chromatographyonline.comresearchgate.net

The GC separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries.

Table 2: Potential Volatile Byproducts in the Synthesis of Aromatic Nitriles and their Analysis by GC-MS

| Potential Byproduct | Origin | Analytical Importance |

| Unreacted Starting Materials | Incomplete reaction | Monitoring reaction conversion and optimizing conditions. |

| Solvent Residues | Purification process | Ensuring product purity and meeting quality specifications. |

| Side-Reaction Products | Non-selective reactions | Identifying competing reaction pathways and improving selectivity. |

| Degradation Products | Instability of product or intermediates | Assessing product stability and shelf-life. |

This table lists general categories of volatile byproducts. The specific byproducts for this compound would depend on the synthetic route.

In Situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. This approach, often referred to as Process Analytical Technology (PAT), is crucial for developing robust and efficient synthetic processes. mt.comresearchgate.netsigmaaldrich.com For reactions involving this compound, both spectroscopic and calorimetric techniques are highly beneficial.

Online Spectroscopic Techniques (e.g., IR, Raman, NMR)

Online spectroscopic methods allow for the continuous monitoring of reacting species without the need for sampling. spectroscopyonline.com This provides a dynamic picture of the reaction as it progresses.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for monitoring chemical reactions by probing the vibrational modes of molecules. youtube.com The nitrile group (-C≡N) in this compound has a characteristic and strong stretching vibration in the IR and Raman spectra, typically appearing in the 2220-2240 cm⁻¹ region for aromatic nitriles. spectroscopyonline.compressbooks.pub The intensity of this peak can be directly correlated with the concentration of the nitrile, allowing for real-time tracking of its formation or consumption. youtube.com Raman spectroscopy is particularly well-suited for in situ monitoring as it can often be performed directly in the reaction vessel using fiber-optic probes and is less susceptible to interference from common solvents like water. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy offers detailed structural information about the molecules present in a reaction mixture. nih.govnih.gov By integrating an NMR flow cell with the reaction setup, it is possible to acquire spectra at regular intervals, providing a time-course of the concentrations of reactants, intermediates, and products. beilstein-journals.org This technique is exceptionally powerful for mechanistic studies, as it can help to identify and characterize transient species that may not be observable by other methods. beilstein-journals.org

Table 3: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages | Considerations |

| Infrared (IR) | Vibrational Spectroscopy (Absorption) | Provides functional group information. Widely available. | Strong water absorption can interfere. Probe material compatibility. |

| Raman | Vibrational Spectroscopy (Scattering) | Excellent for aqueous systems. Fiber-optic probes allow for remote monitoring. youtube.com | Fluorescence can be an issue. May have lower sensitivity than IR for some functional groups. |

| NMR | Nuclear Magnetic Resonance | Provides detailed structural information. Quantitative. beilstein-journals.org | Lower sensitivity. Requires specialized flow-through probes. Higher equipment cost. |

This table provides a comparative overview. The choice of technique depends on the specific reaction and the information required.

Reaction Calorimetry for Process Understanding

Reaction calorimetry measures the heat generated or absorbed during a chemical reaction. This information is critical for understanding the thermodynamics and kinetics of the process, which is essential for safe and efficient scale-up. By monitoring the heat flow as a function of time, one can determine the reaction rate, total heat of reaction, and identify any potential thermal hazards associated with the process.

For the synthesis of this compound, reaction calorimetry can be used to:

Determine the onset and end of the reaction.

Quantify the heat of reaction (enthalpy).

Assess the impact of process parameters (e.g., temperature, dosing rate) on the reaction rate and heat release.

Identify any exothermic events that could lead to a runaway reaction.

This data is crucial for designing appropriate cooling systems for larger-scale reactors and for establishing safe operating procedures.